(4-Methylphenoxy)acetyl chloride

Organic Synthesis Cyclization Substituent Effects

(4-Methylphenoxy)acetyl chloride (CAS 15516-47-9), also known as 2-(p-tolyloxy)acetyl chloride, is a substituted aryloxyacetyl chloride with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol. It is a reactive acylating agent characterized by a p-tolyl ether linkage and an acyl chloride functional group, which confers high electrophilicity.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 15516-47-9
Cat. No. B102860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylphenoxy)acetyl chloride
CAS15516-47-9
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)Cl
InChIInChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3
InChIKeyVUVSVAJNUZCUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (4-Methylphenoxy)acetyl chloride (CAS 15516-47-9): Core Chemical Identity and Analytical Profile


(4-Methylphenoxy)acetyl chloride (CAS 15516-47-9), also known as 2-(p-tolyloxy)acetyl chloride, is a substituted aryloxyacetyl chloride with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol. It is a reactive acylating agent characterized by a p-tolyl ether linkage and an acyl chloride functional group, which confers high electrophilicity. The compound is a colorless to pale yellow liquid with a pungent odor, sensitive to moisture, and requires storage under an inert atmosphere to prevent hydrolysis. Its predicted density is 1.193 ± 0.06 g/cm³, and its boiling point is 112 °C at 12 mmHg . Commercially available in purities typically ranging from 95% to 97%, it is primarily utilized as a building block in pharmaceutical and agrochemical research for the introduction of the 4-methylphenoxyacetyl moiety into target molecules .

Why (4-Methylphenoxy)acetyl chloride Cannot Be Simply Replaced by Other Aryloxyacetyl Chlorides: The Critical Role of Electronic and Steric Effects


Direct substitution of (4-Methylphenoxy)acetyl chloride with other aryloxyacetyl chlorides—such as the unsubstituted phenoxyacetyl chloride (CAS 701-99-5), ortho- or meta-methyl isomers, or halogenated analogs—is not scientifically valid due to profound differences in reaction outcomes governed by substituent electronic and steric effects. As established in fundamental studies on the interaction of aryloxyacetyl chlorides with Lewis acids, electron-releasing substituents (like the para-methyl group) significantly assist decarbonylation and cyclization pathways to form benzofuran-3(2H)-ones, whereas electron-attracting substituents (e.g., 4-chloro) divert the reaction toward 2-aryloxyacetophenones [1]. Furthermore, the specific substitution pattern on the aromatic ring dictates regioselectivity in subsequent transformations, meaning that using a different isomer can lead to a completely different product profile, wasted synthetic effort, and failed procurement objectives. The quantitative evidence provided in Section 3 substantiates why this specific compound is selected for targeted synthetic routes.

Quantitative Differentiation of (4-Methylphenoxy)acetyl chloride from Its Closest Analogs: A Comparative Evidence Guide for Scientific Selection


Enhanced Cyclization Efficiency to Benzofuran-3(2H)-ones via Electron-Releasing Substituent Effect

The para-methyl group of (4-Methylphenoxy)acetyl chloride is an electron-releasing substituent, which fundamentally alters its reaction pathway compared to analogs with electron-withdrawing groups (e.g., 4-chloro). Research shows that electron-releasing substituents assist decarbonylation and cyclization to benzofuran-3(2H)-ones, while electron-attracting substituents lead to a high proportion of 2-aryloxyacetophenones [1]. This electronic effect is critical for synthesizing specific heterocyclic scaffolds and dictates the major product obtained.

Organic Synthesis Cyclization Substituent Effects

High-Yield Synthesis of N-Aryl-4-methylphenoxyacetamides via Liquid-Liquid Phase Transfer Catalysis

A specific synthetic protocol using (4-Methylphenoxy)acetyl chloride under liquid-liquid phase transfer catalysis (PTC) with polyethylene glycol-400 as a catalyst demonstrated the preparation of a library of N-aryl-4-methylphenoxyacetamides in high yields [1]. This establishes a reliable, high-yielding route for generating a specific class of amide derivatives, a key advantage over less efficient or unoptimized methods that might be required for other acyl chlorides.

Amide Synthesis Phase Transfer Catalysis Reaction Yield

Divergent Physical Properties Impacting Handling and Purification Compared to Unsubstituted and Chlorinated Analogs

The physical properties of (4-Methylphenoxy)acetyl chloride differ significantly from its unsubstituted and chlorinated counterparts, directly influencing its handling, purification, and storage requirements. The presence of the para-methyl group lowers the boiling point compared to the unsubstituted analog (112 °C at 12 mmHg vs. 226 °C at 760 mmHg for phenoxyacetyl chloride) and reduces density relative to the heavier 4-chloro analog (1.193 g/cm³ vs. 1.314 g/mL for 4-chlorophenoxyacetyl chloride) [1]. These differences are critical for planning distillation, solvent extraction, and inventory management in a research or industrial setting.

Physicochemical Properties Purification Handling

Targeted Application Scenarios for (4-Methylphenoxy)acetyl chloride Based on Quantified Differentiation


Synthesis of 5-Methylbenzofuran-3(2H)-one Scaffolds via Intramolecular Cyclization

Procure (4-Methylphenoxy)acetyl chloride when the synthetic goal is to construct a 5-methylbenzofuran-3(2H)-one core. As demonstrated by Palmer and McVie, the electron-releasing nature of the para-methyl group on this compound directs the reaction with aluminum chloride toward intramolecular cyclization, yielding the desired benzofuranone scaffold [1]. Using an analog with an electron-withdrawing group (e.g., 4-chloro) would instead lead to a predominance of intermolecular acylation products, failing the synthetic objective. This compound is therefore the correct choice for accessing this specific heterocyclic framework.

Preparation of N-Aryl-4-methylphenoxyacetamide Libraries Using Optimized Phase-Transfer Catalysis

Select this compound for the efficient and high-yielding synthesis of diverse N-aryl-4-methylphenoxyacetamides. The established protocol employing liquid-liquid phase transfer catalysis with polyethylene glycol-400 provides a reliable method for generating this specific amide class [2]. This route offers a practical alternative to transition metal-catalyzed methods, which may be less efficient or require more complex setups for this particular chemotype. The validated method ensures that procurement of this specific acyl chloride translates directly into a reproducible, high-yield synthetic process.

Utilization as a Lipophilic Acylating Agent with Predictable LogP Contribution for Drug Design

For medicinal chemistry programs focused on optimizing the lipophilicity (LogP) of lead compounds, (4-Methylphenoxy)acetyl chloride is a rational choice. Its calculated XLogP3 value of 2.800 provides a quantifiable increase in lipophilicity compared to the unsubstituted phenoxyacetyl moiety (phenoxyacetic acid has a LogP of ~1.3) [3]. This predictable contribution allows for more precise modulation of a molecule's ADME properties. Procurement of this specific acyl chloride enables the introduction of a quantifiably more lipophilic group, a strategic decision supported by computational property data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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